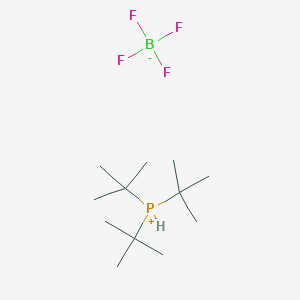

Tri-tert-butylphosphonium tetrafluoroborate

Descripción general

Descripción

Tri-tert-butylphosphonium tetrafluoroborate is an organophosphorus compound with the chemical formula C12H28BF4P. It is a white crystalline solid primarily used as a ligand in catalytic processes, particularly in the field of organic synthesis. The bulky tert-butyl groups create a steric effect that significantly influences the course of chemical reactions .

Métodos De Preparación

Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methylene chloride or chloroform. The compound is hygroscopic and should be stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent decomposition .

Análisis De Reacciones Químicas

Tri-tert-butylphosphonium tetrafluoroborate undergoes various types of reactions, including:

Cross-Coupling Reactions: It is used as a ligand in Suzuki, Heck, Stille, and Sonogashira coupling reactions. .

Enantioselective Reactions: It is employed in the palladium-catalyzed enantioselective alpha-arylation of N-boc-pyrrolidine.

Addition Reactions: It can participate in addition reactions, enhancing the reactivity and selectivity of the process.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Reagent:

TTBPBF₄ is primarily employed as a reagent in organic synthesis. It facilitates reactions such as nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules . The bulky tert-butyl groups provide steric hindrance that influences the reactivity and selectivity of the reactions, making it particularly effective in transition metal-catalyzed processes .

Case Study: Synthesis of Multisubstituted Indoles:

A notable application of TTBPBF₄ is in the synthesis of multisubstituted indoles. In one-pot syntheses involving copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions, TTBPBF₄ enhances the formation of diverse indole-3-carboxylic esters from arylboronic acids and aminoacrylates . This demonstrates its utility in streamlining complex synthetic pathways.

Electrochemistry

Development of Ionic Liquids:

TTBPBF₄ is utilized in electrochemical applications, particularly in the formulation of ionic liquids. These ionic liquids improve the conductivity and stability of electrolytes used in batteries and fuel cells, thereby enhancing their overall efficiency . The compound’s solubility in polar organic solvents further supports its role in various electrochemical systems.

Catalysis

Catalytic Activity:

As a ligand in transition metal-catalyzed reactions, TTBPBF₄ significantly enhances catalytic activity and selectivity. It stabilizes transition states and intermediates during reactions involving palladium, platinum, and other transition metals . By providing an alternative pathway that lowers activation energy, it accelerates industrial chemical processes such as hydrogenation and carbon-carbon bond formation.

Table 1: Summary of Catalytic Applications

| Reaction Type | Transition Metal | Role of TTBPBF₄ |

|---|---|---|

| Cross-Coupling Reactions | Palladium | Ligand enhancing reactivity |

| C-H Activation | Platinum | Stabilizing intermediates |

| Hydrogenation | Various | Facilitating faster reaction rates |

Material Science

Advanced Materials Production:

TTBPBF₄’s unique properties make it suitable for developing advanced materials, including polymers and nanocomposites. These materials find applications in electronics and coatings due to their enhanced performance characteristics . The stability and solubility of TTBPBF₄ allow for its incorporation into various material formulations.

Pharmaceutical Development

Synthesis of Pharmaceutical Compounds:

In medicinal chemistry, TTBPBF₄ aids in the synthesis of pharmaceutical compounds by streamlining the development process. Its role as a ligand enhances the efficiency of reactions involved in drug discovery, contributing to the advancement of new therapeutic agents .

Mecanismo De Acción

The mechanism by which tri-tert-butylphosphonium tetrafluoroborate exerts its effects involves its function as a ligand. It coordinates with transition metals, forming complexes that catalyze various chemical reactions. The steric bulk of the tert-butyl groups influences the reactivity and selectivity of these catalytic processes, enabling precise control over the reaction pathways .

Comparación Con Compuestos Similares

Tri-tert-butylphosphonium tetrafluoroborate is unique due to its bulky tert-butyl groups, which provide significant steric hindrance. This property distinguishes it from other phosphonium salts such as:

Tributylphosphonium tetrafluoroborate: Lacks the steric bulk of tert-butyl groups, resulting in different reactivity and selectivity.

Tri-tert-butylphosphine: While similar, it does not possess the tetrafluoroborate anion, which can influence solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical applications.

Actividad Biológica

Tri-tert-butylphosphonium tetrafluoroborate (TtBPhBF4) is a quaternary ammonium salt that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the current understanding of its biological activity, including antimicrobial efficacy, cytotoxicity, and hemolytic properties, supported by data from various studies.

- Chemical Formula : C₁₂H₂₈BF₄P

- Molecular Weight : 290.13 g/mol

- CAS Number : 131274-22-1

- Physical Properties :

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Varies across different models (ranging from 0.0 to 7.58)

- Solubility : Generally soluble in organic solvents.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of TtBPhBF4 and related phosphonium salts:

-

Broad-Spectrum Antimicrobial Activity :

- TtBPhBF4 has shown significant activity against both Gram-positive and Gram-negative bacteria. Specifically, it has been tested against strains such as Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa .

- The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

- Comparison with Other Compounds :

- Case Studies :

Cytotoxicity and Hemolytic Properties

Understanding the safety profile of TtBPhBF4 is crucial for its potential therapeutic applications:

- Cytotoxicity :

- Hemolytic Activity :

Structure-Activity Relationship

The biological activity of TtBPhBF4 is influenced by its structural characteristics:

- Sterically Hindered Cation Structure : The presence of bulky tert-butyl groups around the phosphorus atom contributes to its unique biological profile, enhancing selectivity towards microbial cells while minimizing toxicity to human cells .

- Anion Influence : The tetrafluoroborate anion also plays a role in modulating the compound's biological activity. Studies suggest that different anions can alter the antimicrobial efficacy of phosphonium salts .

Summary of Research Findings

Propiedades

IUPAC Name |

tritert-butylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJUCJAUJCXFTN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370410 | |

| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131274-22-1 | |

| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butylphosphine tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of tri-tert-butylphosphonium tetrafluoroborate that make it useful in chemical synthesis?

A1: this compound is a versatile ligand precursor widely employed in palladium-catalyzed cross-coupling reactions []. Its utility stems from its ability to stabilize catalytically active palladium species, promoting efficient carbon-carbon bond formation. Moreover, this compound exhibits excellent stability both in solid form and in solution, simplifying its handling and storage [].

Q2: How does this compound contribute to palladium-catalyzed reactions?

A2: this compound acts as a ligand for palladium, forming a complex that facilitates oxidative addition, a crucial step in cross-coupling reactions []. The bulky tert-butyl groups on the phosphorous atom create a sterically demanding environment around the palladium center. This steric hindrance promotes the formation of highly reactive palladium species, accelerating the desired coupling reaction.

Q3: Are there any specific examples demonstrating the effectiveness of this compound in synthetic applications?

A3: Yes, research highlights its efficacy in diverse reactions. For instance, it enables the practical synthesis of 2-arylacetic acid esters through palladium-catalyzed dealkoxycarbonylative coupling of malonates with aryl halides []. This method provides a direct and high-yielding route to valuable arylacetic acid esters, showcasing the compound's utility in constructing complex molecules.

Q4: Beyond palladium catalysis, are there other applications for this compound?

A4: Absolutely, its use extends to rhodium-catalyzed reactions as well. Notably, it facilitates the formation of 1H-indenes and 1-alkylideneindans from arylboronate esters in aqueous media []. Its presence as a ligand for rhodium helps stabilize organorhodium intermediates and minimizes undesired side reactions, highlighting its versatility in different catalytic systems.

Q5: What spectroscopic data is useful for characterizing this compound?

A5: NMR spectroscopy provides key structural information []. * 1H NMR (CDCl3): δ 6.07 (d, 1JPH = 465 Hz, 1H), 1.65 ppm (d, 3JPH = 15.3 Hz, 27H)* 31P{1H} NMR (CDCl3): δ 51.7 ppm

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.